molecular formula C23H22N4O2 B2572973 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide CAS No. 1112429-12-5

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide

Cat. No.: B2572973
CAS No.: 1112429-12-5
M. Wt: 386.455
InChI Key: QQHNJOSLTWIQIF-UHFFFAOYSA-N
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Description

1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide (molecular formula: C₂₃H₂₂N₄O₂, molecular weight: 386.45 g/mol) is a heterocyclic compound featuring a benzofuropyrimidine core fused to a piperidine-carboxamide scaffold.

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15-8-10-17(11-9-15)26-23(28)16-5-4-12-27(13-16)22-21-20(24-14-25-22)18-6-2-3-7-19(18)29-21/h2-3,6-11,14,16H,4-5,12-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHNJOSLTWIQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide, a compound belonging to the benzofuro[3,2-d]pyrimidine family, has garnered attention due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula for this compound is C19H19N3O2C_{19}H_{19}N_3O_2, with a molecular weight of approximately 325.38 g/mol. Its structure includes a benzofuro-pyrimidine moiety that is significant in its biological activity.

Benzofuro[3,2-d]pyrimidine derivatives are known to exhibit various biological activities primarily through the inhibition of protein kinases. These enzymes play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and metabolism. The specific mechanism by which this compound exerts its effects involves:

  • Inhibition of Kinase Activity : The compound acts as a competitive inhibitor of specific kinases, disrupting their normal function and leading to altered cellular responses.
  • Induction of Apoptosis : Through kinase inhibition, the compound can trigger apoptotic pathways in cancer cells, promoting cell death and potentially reducing tumor growth.

Anticancer Activity

Research indicates that compounds similar to 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide have shown promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by targeting critical signaling pathways involved in tumor growth.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of related benzofuro derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM for several derivatives .
  • Animal Models : In vivo studies using mouse models have shown that administration of similar compounds resulted in significant tumor size reduction compared to control groups, suggesting potential therapeutic applications in oncology .

Pharmacokinetics

The pharmacokinetic profile of 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide suggests moderate bioavailability due to its molecular weight and predicted solubility characteristics. Key parameters include:

ParameterValue
Molecular Weight325.38 g/mol
Predicted Density1429 ± 0.06 g/cm³
Melting Point158 - 160 °C
Boiling Point4764 ± 300 °C

Comparative Analysis

When compared to other similar compounds in the benzofuro[3,2-d]pyrimidine class, this compound demonstrates unique selectivity towards certain kinases while maintaining a favorable toxicity profile.

Compound NameActivity TypeIC50 (µM)
1-Benzofuro[3,2-d]pyrimidin-4-yl-N-(cyclopropylmethyl)piperidine-4-carboxamideAnticancer25
1-Benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methylphenyl)piperidine-3-carboxamideAnticancer15

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of benzofuropyrimidine derivatives with piperidine-carboxamide side chains. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Variations Key Differences
1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide C₂₃H₂₂N₄O₂ 386.45 4-methylphenyl Reference compound
1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide C₂₄H₂₄N₄O₃ 424.48 4-ethoxyphenyl Increased lipophilicity due to ethoxy group; potential for enhanced membrane permeability
1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propoxybenzyl)piperidine-3-carboxamide C₂₇H₂₈N₄O₃ 444.54 4-propoxybenzyl Extended alkyl chain may improve solubility but reduce target selectivity
1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide C₂₅H₂₃ClN₄O₂ 454.93 4-chlorophenethyl Chlorine atom introduces electron-withdrawing effects, potentially altering binding kinetics
N-Butyl-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine C₁₆H₁₇N₃O 275.33 N-butyl-2-methyl Simplified structure lacking carboxamide; reduced molecular complexity may limit target interactions

Physicochemical Properties

  • Lipophilicity : The 4-methylphenyl substituent (logP ~3.2 estimated) balances hydrophobicity and solubility compared to bulkier groups like 4-propoxybenzyl (logP ~4.1) .
  • Stereochemical Considerations : Unlike (S)-configured pyrrolo[2,3-d]pyrimidine derivatives (e.g., ), the target compound’s stereochemistry is undefined, which may impact binding to chiral targets .

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